molecular formula C15H19N3O6 B5681344 methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate

methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate

カタログ番号 B5681344
分子量: 337.33 g/mol
InChIキー: BEFLEIZRMUTULO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

作用機序

Methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to changes in gene expression, which can result in cell growth arrest and apoptosis (programmed cell death). methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has been shown to have activity against multiple HDAC isoforms, including HDAC1, HDAC2, and HDAC3.
Biochemical and Physiological Effects:
methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects. In clinical studies, methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has been shown to be well-tolerated and to have activity against several types of cancer.

実験室実験の利点と制限

One advantage of methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate is that it is a small molecule inhibitor, which makes it easier to synthesize and administer than larger molecules such as antibodies. However, one limitation is that it may have off-target effects, which could limit its specificity for HDACs. Additionally, methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate may have limited efficacy in certain types of cancer or in combination with other drugs.

将来の方向性

There are several potential future directions for research on methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate. One direction is to study its combination with other drugs to enhance its efficacy against cancer. Another direction is to study its potential use in the treatment of other diseases, such as sickle cell disease and HIV. Additionally, further studies are needed to better understand the mechanism of action of methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate and its potential off-target effects.

合成法

The synthesis of methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate involves several steps, starting with the reaction of 5-nitrosalicylic acid with thionyl chloride to form 5-nitrosalicyloyl chloride. This intermediate is then reacted with N-Boc-ethylenediamine to form 3-({[2-(N-Boc-ethyl)amino]carbonyl}-5-nitrosalicyloyl)ethylenediamine. The Boc protecting group is then removed with trifluoroacetic acid, and the resulting intermediate is reacted with morpholine to form methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate.

科学的研究の応用

Methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in the treatment of cancer. In particular, it has been shown to have activity against several types of cancer, including lymphoma, leukemia, and solid tumors. methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has also been studied for its potential use in the treatment of other diseases, such as sickle cell disease and HIV.

特性

IUPAC Name

methyl 3-(2-morpholin-4-ylethylcarbamoyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c1-23-15(20)12-8-11(9-13(10-12)18(21)22)14(19)16-2-3-17-4-6-24-7-5-17/h8-10H,2-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFLEIZRMUTULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[2-(morpholin-4-yl)ethyl]carbamoyl}-5-nitrobenzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。